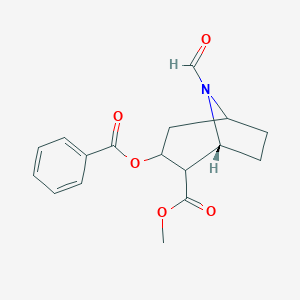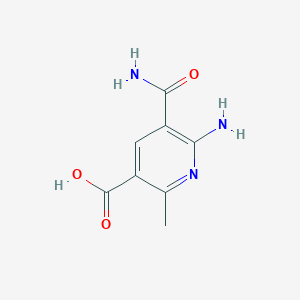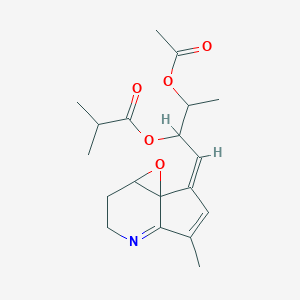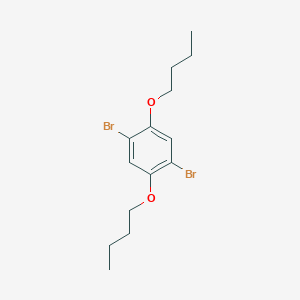
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, also known as TAP, is a compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of bacterial growth and the scavenging of free radicals. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research applications.
Orientations Futures
There are several potential future directions for research on 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, including its use as a therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is a promising compound with potential therapeutic applications. Its unique chemical structure and biological activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one can be achieved through a multistep process involving the reaction of 2-pyrrolidinone with thiourea, followed by the addition of epichlorohydrin. The resulting product is then further reacted with sodium hydride and 1-bromobutane to obtain the final compound.
Applications De Recherche Scientifique
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Several research studies have been conducted to investigate the potential of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one as a therapeutic agent for various diseases.
Propriétés
Numéro CAS |
157439-26-4 |
|---|---|
Nom du produit |
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one |
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-[(2-sulfanylideneazepan-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-4-8-12(10)9-13-7-3-1-2-6-11(13)15/h1-9H2 |
Clé InChI |
ZYAPUDHJSQJEQR-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CN2CCCC2=O |
SMILES canonique |
C1CCC(=S)N(CC1)CN2CCCC2=O |
Synonymes |
2-Pyrrolidinone, 1-[(hexahydro-2-thioxo-1H-azepin-1-yl)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)


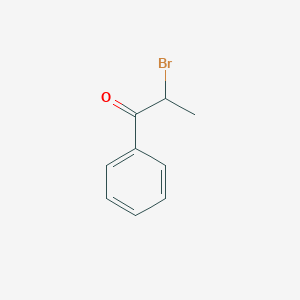

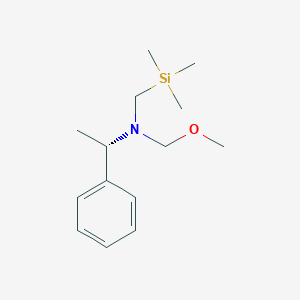
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
